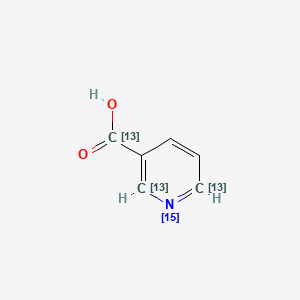
Pramipexole-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pramipexole-d5 is a deuterated form of pramipexole, a non-ergot dopamine agonist primarily used in the treatment of Parkinson’s disease and Restless Legs Syndrome. The deuterium substitution in this compound enhances its metabolic stability, making it a valuable tool in pharmacokinetic studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pramipexole-d5 involves the incorporation of deuterium atoms into the pramipexole molecule. One common method is the hydrogen-deuterium exchange reaction, where pramipexole is treated with deuterium gas in the presence of a catalyst. This process selectively replaces hydrogen atoms with deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient deuterium incorporation. The final product is purified using chromatographic techniques to achieve the desired purity and isotopic enrichment.
Análisis De Reacciones Químicas
Types of Reactions
Pramipexole-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound back to its non-deuterated form.
Substitution: Halogenation and other substitution reactions can modify the benzothiazole ring of this compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a catalyst.
Major Products
Oxidation: N-oxide derivatives of this compound.
Reduction: Non-deuterated pramipexole.
Substitution: Halogenated this compound derivatives.
Aplicaciones Científicas De Investigación
Pramipexole-d5 is extensively used in scientific research, particularly in the following fields:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) studies to investigate metabolic pathways and drug interactions.
Biology: Employed in studies to understand the biological effects of deuterium substitution on drug metabolism and efficacy.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to evaluate the stability and bioavailability of pramipexole.
Industry: Applied in the development of deuterated drugs with improved therapeutic profiles and reduced side effects.
Mecanismo De Acción
Pramipexole-d5 exerts its effects by stimulating dopamine receptors in the brain, particularly the D2 and D3 receptor subtypes. This stimulation helps alleviate symptoms of Parkinson’s disease and Restless Legs Syndrome by enhancing dopaminergic neurotransmission. The deuterium substitution in this compound does not significantly alter its mechanism of action but improves its metabolic stability.
Comparación Con Compuestos Similares
Similar Compounds
Ropinirole: Another non-ergot dopamine agonist used in the treatment of Parkinson’s disease.
Rotigotine: A dopamine agonist available as a transdermal patch for continuous delivery.
Apomorphine: A potent dopamine agonist used for acute treatment of motor fluctuations in Parkinson’s disease.
Uniqueness of Pramipexole-d5
This compound is unique due to its deuterium substitution, which enhances its metabolic stability and makes it a valuable tool in pharmacokinetic studies. Compared to other dopamine agonists, this compound offers improved bioavailability and reduced metabolic degradation, making it a preferred choice for long-term treatment and research applications.
Propiedades
Fórmula molecular |
C10H17N3S |
|---|---|
Peso molecular |
216.36 g/mol |
Nombre IUPAC |
(6S)-6-N-(2,2,3,3,3-pentadeuteriopropyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine |
InChI |
InChI=1S/C10H17N3S/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8/h7,12H,2-6H2,1H3,(H2,11,13)/t7-/m0/s1/i1D3,2D2 |
Clave InChI |
FASDKYOPVNHBLU-MCRFZBIBSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])CN[C@H]1CCC2=C(C1)SC(=N2)N |
SMILES canónico |
CCCNC1CCC2=C(C1)SC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[3-[4-(3-chloro-4-fluoroanilino)-6-methoxyquinazolin-7-yl]oxypropylamino]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B12394234.png)

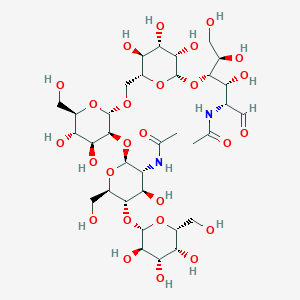

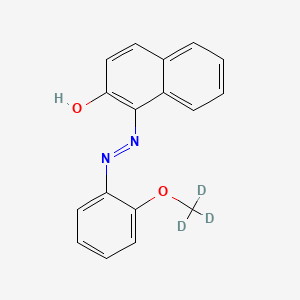

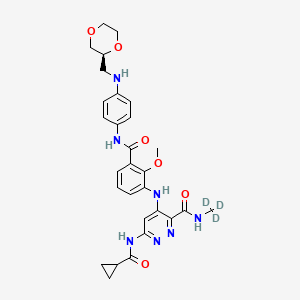
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12394266.png)
![7-dimethylphosphoryl-3-[2-[[(1S,3S)-3-hydroxycyclohexyl]amino]-5-(trifluoromethyl)pyrimidin-4-yl]-1H-indole-6-carbonitrile](/img/structure/B12394268.png)
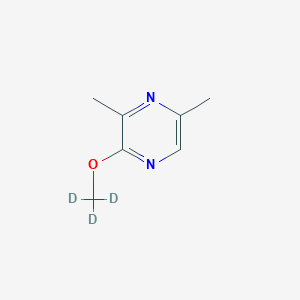
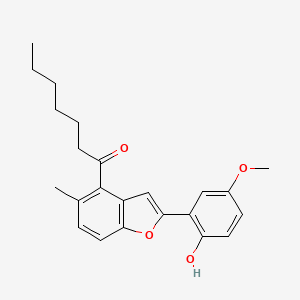
![[(2R,4S,5R)-3-acetyloxy-4-fluoro-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12394293.png)
